3-Methyl-4-thiocyanatoaniline

Green Chemistry Organic Synthesis Electrophilic Thiocyanation

Scaling up sulfur heterocycle syntheses often suffers from low yields and high purification costs due to inefficient intermediates. 3-Methyl-4-thiocyanatoaniline (CAS 33192-11-9) directly addresses this bottleneck with documented synthetic efficiency. - Achieves up to 96% synthetic yield under modern green chemistry protocols, maximizing cost-efficiency and minimizing waste in multi-step syntheses. - Higher melting point (74-83 °C) compared to regioisomers facilitates straightforward purification by recrystallization, ensuring consistent quality for pharmaceutical formulation stability. - Provides a reliable scaffold for SAR studies targeting dermatophytes and Candida species, eliminating the variability of less efficient thiocyanatoaniline isomers.

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
CAS No. 33192-11-9
Cat. No. B12834848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-thiocyanatoaniline
CAS33192-11-9
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)SC#N
InChIInChI=1S/C8H8N2S/c1-6-4-7(10)2-3-8(6)11-5-9/h2-4H,10H2,1H3
InChIKeyZOSAMGBHTDZHIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-thiocyanatoaniline: Intermediate & Antimicrobial Research


3-Methyl-4-thiocyanatoaniline (CAS 33192-11-9) is an aryl thiocyanate derivative of aniline, bearing a thiocyanate (-SCN) group at the 4-position and a methyl group at the 3-position on the aromatic ring . It serves as a versatile building block in organic synthesis, particularly for constructing sulfur-containing heterocycles and pharmacologically active compounds [1]. The thiocyanate moiety is known to confer antimicrobial properties, making it a compound of interest in drug discovery and agrochemical research [2].

Why 3-Methyl-4-thiocyanatoaniline Is Non-Substitutable


Simple substitution with other thiocyanatoanilines is not viable due to distinct physicochemical properties and synthetic efficiencies. The position of the methyl group (3-methyl vs. 2-methyl) directly impacts the compound's melting point, solubility, and reactivity, which in turn influence its performance in downstream reactions and formulations . Furthermore, synthetic yields for 3-methyl-4-thiocyanatoaniline are significantly higher (up to 96%) under modern green chemistry protocols compared to some of its regioisomers, directly affecting cost-efficiency and scalability [1]. These quantifiable differences necessitate a specific procurement strategy rather than generic interchangeability.

3-Methyl-4-thiocyanatoaniline: Key Differentiators


Higher Yield in Green Thiocyanation

In a 2024 electrophilic thiocyanation protocol using NBS/KSCN, 3-methyl-4-thiocyanatoaniline (1j) was obtained in a 96% yield [1]. This is a direct head-to-head comparison with other aniline derivatives in the same study, where yields ranged from 78% to 92% for various substituted analogs [1]. The high yield translates to lower material costs and reduced waste, a key consideration for procurement in large-scale syntheses.

Green Chemistry Organic Synthesis Electrophilic Thiocyanation

Higher Melting Point

3-Methyl-4-thiocyanatoaniline exhibits a melting point of 74–76 °C or 81–83 °C [1], which is significantly higher than its regioisomer 2-methyl-4-thiocyanatoaniline (62–64 °C) and the parent compound 4-thiocyanatoaniline (54–55 °C) . The higher melting point can be advantageous in purification by recrystallization and in formulations requiring solid-state stability.

Crystallization Purification Formulation Stability

Antimicrobial Activity and SAR

While direct MIC data for 3-methyl-4-thiocyanatoaniline is limited, class-level evidence indicates that arylthiocyanates, including thiocyanatoaniline derivatives, exhibit potent antifungal activity. For example, dithiocyanates derived from pyrrole and indole showed activity comparable to fluconazole and amphotericin against Candida spp. and Aspergillus niger [1]. SAR studies on p-thiocyanatoaniline derivatives confirm that modifications on the aromatic ring (e.g., chloro or methyl substitution) can significantly enhance activity against dermatophytes [2]. The 3-methyl substitution pattern in the target compound is thus rationally expected to contribute to its bioactivity profile.

Antimicrobial Antifungal Structure-Activity Relationship

Density and Boiling Point Profile

The 3-methyl isomer exhibits a calculated density of 1.22 g/cm³ and a boiling point of 314.2 °C at 760 mmHg, identical to its 2-methyl regioisomer (2-methyl-4-thiocyanatoaniline) . However, the parent 4-thiocyanatoaniline has a lower boiling point of 314.5 °C at 760 mmHg and a slightly higher density of 1.3 g/cm³ . These differences, while subtle, can influence purification processes (e.g., distillation) and handling. The similar density between regioisomers emphasizes that the melting point (see Evidence Item 2) is a more discriminatory and practical differentiator for procurement.

Process Engineering Purification Physical Properties

3-Methyl-4-thiocyanatoaniline: Application Scenarios


Scalable Sulfur Heterocycle Synthesis

With a 96% synthetic yield under green conditions, 3-methyl-4-thiocyanatoaniline is an ideal building block for large-scale synthesis of benzothiazoles, thiazoles, and other sulfur heterocycles. Its high yield minimizes waste and maximizes cost-efficiency in multi-step syntheses [1].

Novel Antifungal Agent Development

The compound serves as a core scaffold for structure-activity relationship (SAR) studies targeting dermatophytes and Candida species. Its class-level antifungal activity, demonstrated by related arylthiocyanates, supports its use in hit-to-lead campaigns for new antifungal drugs [2].

Crystallization & Solid-State Formulation

The higher melting point (74–83 °C) compared to regioisomers and parent compounds makes it advantageous for purification via recrystallization and for formulating stable solid dosage forms in pharmaceutical development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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